pKa of 1-Propyl-2-methylimidazole vs. 1-Ethyl- and 1-Butyl-2-methylimidazole: Linear Basicity Tuning
The protonated form (HL+) pKa of 1-propyl-2-methylimidazole is calculated from the linear equation specific to the 1,2-dialkylimidazole homologous series: pKa = 0.0432n + 8.01, where n is the total number of carbon atoms in the 1- and 2-alkyl substituents [1]. For the target compound (propyl C3 + methyl C1, n=4), pKa = 8.18. This places it between 1-ethyl-2-methylimidazole (n=3, pKa = 8.14) and 1-butyl-2-methylimidazole (n=5, pKa = 8.23). The pKa increase of 0.04 units per additional methylene group directly influences the pH range over which the neutral ligand predominates and thus the extraction window for metal ions.
| Evidence Dimension | Basicity (pKa of HL+ species) |
|---|---|
| Target Compound Data | pKa = 8.18 (calculated from linear equation for n=4) |
| Comparator Or Baseline | 1-Ethyl-2-methylimidazole pKa = 8.14 (n=3); 1-Butyl-2-methylimidazole pKa = 8.23 (n=5) |
| Quantified Difference | ΔpKa = +0.04 vs. shorter-chain analog; –0.05 vs. longer-chain analog |
| Conditions | Aqueous solution, 25 °C, ionic strength 0.5 mol/dm³ (KNO₃); potentiometric determination [1] |
Why This Matters
Precise pKa knowledge enables selection of the correct alkyl chain length to optimize the pH-dependent extraction of metals such as Cu(II) and Co(II), avoiding the need for empirical screening of multiple analogs.
- [1] Lenarcik, B.; Ojczenasz, P. The influence of the size and position of the alkyl groups in alkylimidazole molecules on their acid-base properties. J. Heterocycl. Chem. 2002, 39, 287–290. View Source
